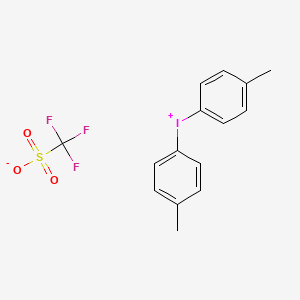

Di-p-tolyliodonium trifluoromethanesulfonate

Description

Historical Development of Hypervalent Iodine Compounds in Organic Synthesis

The journey into hypervalent iodine chemistry began in 1886 with the synthesis of (dichloroiodo)benzene by Conrad Willgerodt. e-bookshelf.dewiley-vch.de This was followed by the preparation of other key iodine(III) and iodine(V) compounds, such as (diacetoxyiodo)benzene (B116549) and iodosylbenzene in 1892, and 2-iodoxybenzoic acid (IBX) in 1893. e-bookshelf.dewiley-vch.de A significant milestone was the first report of diaryliodonium salts by Hartmann and Meyer in 1894. e-bookshelf.dewiley-vch.de Despite these early discoveries, widespread interest in the synthetic applications of these compounds did not emerge until the latter half of the 20th century. The 1980s marked a renaissance in the field, with researchers beginning to systematically explore and exploit the unique reactivity of hypervalent iodine reagents. e-bookshelf.de Their utility is often compared to that of transition metals, with reactions frequently discussed in terms of oxidative addition, reductive elimination, and ligand coupling. e-bookshelf.de

Evolution of Diaryliodonium Salts as Reactive Intermediates

Diaryliodonium salts (Ar₂IX) have emerged as highly effective and versatile arylating agents in organic chemistry. diva-portal.org Their appeal stems from their stability, ease of handling, and high reactivity under mild, often metal-free conditions. diva-portal.org These salts are characterized by a T-shaped geometry around the iodine(III) center, with two aryl groups and a counterion. nih.gov The nature of the aryl groups and the counterion significantly influences the salt's reactivity and selectivity. nih.gov Over the years, synthetic methodologies have evolved to allow for the preparation of a wide array of symmetric and unsymmetric diaryliodonium salts, expanding their applicability in forming carbon-carbon and carbon-heteroatom bonds. diva-portal.org

Significance of Trifluoromethanesulfonate (B1224126) Counterion in Enhancing Reactivity of Di-p-tolyliodonium Systems

The counterion (X⁻) in a diaryliodonium salt plays a crucial role in its reactivity. nih.gov While early work utilized counterions like halides and tetrafluoroborates, the introduction of the trifluoromethanesulfonate (triflate, OTf) anion marked a significant advancement. The triflate group is an excellent leaving group, which enhances the electrophilicity of the iodonium (B1229267) salt and facilitates the transfer of an aryl group to a nucleophile. diva-portal.org In the context of Di-p-tolyliodonium systems, the triflate counterion contributes to the salt's high reactivity and broad applicability in various arylation reactions. nih.gov The weakly coordinating nature of the triflate anion often leads to cleaner reactions and higher yields compared to salts with more nucleophilic counterions. diva-portal.org

Properties

IUPAC Name |

bis(4-methylphenyl)iodanium;trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14I.CHF3O3S/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14;2-1(3,4)8(5,6)7/h3-10H,1-2H3;(H,5,6,7)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDEUHYARQIAHEG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3IO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123726-16-9 | |

| Record name | 123726-16-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Di P Tolyliodonium Trifluoromethanesulfonate

Direct Synthetic Routes to Di-p-tolyliodonium Trifluoromethanesulfonate (B1224126) Precursors

The synthesis of diaryliodonium salts, including the di-p-tolyl variant, typically involves the oxidation of an iodoarene in the presence of another arene molecule. The choice of oxidant, acid, and reaction strategy dictates the final product and its purity.

The most practical and widely adopted methods for preparing diaryliodonium salts are one-pot procedures that generate the desired product directly from simple precursors. A landmark approach involves the reaction of an iodoarene with a suitable oxidant, which generates a hypervalent iodine(III) species in situ; this intermediate then undergoes a ligand exchange with a nucleophilic arene. acs.orgnih.gov

A highly effective conventional method utilizes meta-chloroperbenzoic acid (m-CPBA) as the oxidant in the presence of a strong acid. acs.orgnih.gov For the synthesis of di-p-tolyliodonium trifluoromethanesulfonate, this involves reacting 4-iodotoluene (B166478) with toluene (B28343) using m-CPBA. The strong acid, in this case, trifluoromethanesulfonic acid (TfOH), not only catalyzes the reaction but also provides the trifluoromethanesulfonate (triflate) counter-anion directly. acs.orgnih.gov

Alternative green and cost-effective oxidants have also been explored. One such method employs Oxone® (2KHSO₅·KHSO₄·K₂SO₄) in the presence of sulfuric acid. beilstein-journals.org This approach is versatile and can be used for a wide range of diaryliodonium salts. beilstein-journals.org However, the resulting salts typically have sulfate (B86663) or bisulfate counter-anions, which are often highly soluble, necessitating an anion exchange step for isolation. beilstein-journals.org

Table 1: Comparison of Conventional Oxidants for Diaryliodonium Salt Synthesis

| Oxidant | Acid | Typical Anion Formed Initially | Key Features |

|---|---|---|---|

| m-CPBA | Trifluoromethanesulfonic Acid (TfOH) | Triflate (OTf) | Direct, one-pot synthesis of triflate salts. acs.org |

| m-CPBA | Toluenesulfonic Acid (TsOH) | Tosylate (OTs) | Effective for electron-rich salts; allows for subsequent anion exchange. thieme-connect.de |

| Oxone® | Sulfuric Acid (H₂SO₄) | Sulfate/Bisulfate | Inexpensive and readily available oxidant. beilstein-journals.org |

While direct synthesis using trifluoromethanesulfonic acid is efficient, an alternative strategy involves a two-step process: the initial formation of a diaryliodonium salt with a different counter-anion, followed by an anion exchange to introduce the triflate. thieme-connect.deorganic-chemistry.org

This approach is particularly useful when the direct synthesis of the triflate salt is problematic or when starting from a pre-existing salt. For instance, diaryliodonium tosylates can be synthesized using m-CPBA and toluenesulfonic acid (TsOH). thieme-connect.de These tosylates can then be converted to the corresponding triflate salts through an in situ anion exchange, a process that can achieve near-quantitative yields. thieme-connect.deorganic-chemistry.org This methodology provides flexible access to triflate salts, which are often preferred in arylation reactions due to their performance. thieme-connect.dersc.org

Another form of anion exchange is employed for isolation purposes. When using the Oxone-sulfuric acid method, the initially formed diaryliodonium sulfonates are often too soluble in the reaction mixture to be isolated effectively. beilstein-journals.org In these cases, a salt containing a less soluble anion, such as potassium bromide (KBr), is added to the aqueous solution. This induces precipitation of the diaryliodonium bromide, which can be easily collected. beilstein-journals.org This isolated bromide salt could then be subjected to a further exchange reaction to yield the desired triflate.

Modernized and Scalable Synthesis Techniques

Traditional batch synthesis of diaryliodonium salts can present safety and scalability challenges, particularly because the oxidative conditions are often highly exothermic. nih.gov Modern techniques such as continuous flow synthesis address these issues, offering enhanced control, safety, and production efficiency.

Continuous flow chemistry has emerged as a powerful tool for the safe and scalable synthesis of diaryliodonium triflates. acs.orgnih.gov In a typical setup, solutions of the reactants—(1) 4-iodotoluene and toluene, (2) m-CPBA, and (3) TfOH, each in a solvent like dichloroethane (DCE)—are pumped from separate feeds and combined in a microreactor. acs.orgnih.gov

This technique offers superior heat management compared to batch processes, mitigating the risks associated with the exothermic nature of the reaction. nih.gov The reaction times are dramatically reduced; for this compound, the reaction can be completed within a residence time as short as two seconds. acs.orgnih.gov This rapid and controlled synthesis allows for the production of the target compound on a gram scale in a time-efficient manner, yielding a product of high purity. acs.org The methodology is robust, accommodating a wide array of arenes, from electron-rich to electron-deficient substrates. acs.orgnih.gov

Optimization studies have been crucial in maximizing the efficiency of both batch and flow syntheses. For the continuous flow synthesis of this compound, benchmark studies identified the optimal stoichiometry of reagents. The highest yields were obtained using 1.1 equivalents of toluene and m-CPBA relative to 4-iodotoluene, and 2 equivalents of TfOH in dichloroethane as the solvent. acs.org

Under these optimized flow conditions, this compound was produced in an 89% yield as high-quality crystals. acs.orgnih.gov This represents a significant improvement over analogous batch experiments, which resulted in a lower yield of 69% and produced an inferior powder precipitate. acs.orgnih.gov The enhanced yield and product quality in the flow system underscore the benefits of precise control over reaction parameters.

Table 2: Yield Comparison of Batch vs. Continuous Flow Synthesis

| Synthesis Method | Key Parameters | Yield of this compound | Product Form |

|---|---|---|---|

| Batch Synthesis | Standard batch reactor conditions | 69% | Powder Precipitate |

| Continuous Flow | 100 μL microreactor, 2-second residence time | 89% | Pure Crystals |

The optimized flow protocol has been successfully applied to synthesize a variety of other symmetrical and unsymmetrical diaryliodonium triflates, demonstrating its broad applicability.

Table 3: Examples of Diaryliodonium Triflates Synthesized via Optimized Flow Protocol acs.org

| Compound | Yield |

|---|---|

| Diphenyliodonium (B167342) Trifluoromethanesulfonate | 90% |

| This compound | 89% |

| Dimesityliodonium Trifluoromethanesulfonate | 56% |

| Bis(4-bromophenyl)iodonium Trifluoromethanesulfonate | 81% |

| [1,1′-Biphenyl]-4-yl(mesityl)iodonium Trifluoromethanesulfonate | 61% |

Green Chemistry Principles in this compound Synthesis

Efforts to align the synthesis of diaryliodonium salts with the principles of green chemistry focus on reducing waste, avoiding hazardous materials, and improving atom economy.

A significant drawback of many established protocols is the reliance on halogenated solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE). rsc.org To address this, a one-pot synthesis has been developed in ethyl acetate (B1210297), a more sustainable and environmentally benign solvent. rsc.orgrsc.org This method, which also uses m-CPBA and TfOH, performs as well as or better than the state-of-the-art methods in halogenated solvents, making it a greener alternative. rsc.org

The choice of reagents also plays a role in the sustainability of the process. The use of Oxone®, a readily available and inexpensive oxidant, offers a more economical and practical alternative to m-CPBA. beilstein-journals.org Furthermore, the development of synthetic routes directly from arenes and molecular iodine enhances atom economy. acs.org The broader use of hypervalent iodine chemistry itself is considered a green alternative to processes that rely on toxic heavy metals. umn.eduresearchgate.net

Continuous flow synthesis contributes to green chemistry by enhancing safety, reducing waste through higher yields and selectivity, and allowing for more efficient energy use due to rapid reaction times. acs.orgnih.gov

Solvent Selection and Minimization Strategies

Detailed research has identified several effective solvents, each with specific advantages. Dichloroethane (DCE) has been used in continuous-flow microreactor systems to achieve high yields of this compound. nih.govacs.org In one optimized flow synthesis, using DCE as the solvent for the reaction between 4-iodotoluene and toluene with m-chloroperbenzoic acid (mCPBA) and trifluoromethanesulfonic acid (TfOH), the desired product was obtained in 89% yield on a gram scale. nih.govacs.orgtue.nl

However, a significant shift towards sustainability has led to the development of protocols using less hazardous solvents. su.se Ethyl acetate (EtOAc), a more sustainable solvent, has been successfully employed in one-pot syntheses of various diaryliodonium triflates. su.sersc.orgrsc.org These methods have been shown to be scalable and produce impressively low E-factors (Environmental factors), highlighting minimal waste production. su.sersc.org Other solvents such as acetonitrile (B52724) have also been identified as suitable for these types of reactions. beilstein-journals.org The use of 2,2,2-trifluoroethanol (B45653) (TFE) as a co-solvent has been shown to improve reaction rates and yields for certain substrates. organic-chemistry.org

Solvent minimization is effectively achieved through process intensification techniques like one-pot synthesis and continuous-flow technology. nih.govdiva-portal.org One-pot procedures, which combine multiple reaction steps without isolating intermediates, inherently reduce the amount of solvent needed for extractions and purifications. rsc.orgdiva-portal.orgrsc.org Continuous-flow microreactors further minimize solvent volume and allow for safer handling of highly exothermic reactions, which is characteristic of diaryliodonium salt formation. nih.govacs.orgtue.nl

| Solvent | Synthetic Method | Yield of this compound | Key Advantages |

| Dichloroethane (DCE) | Continuous-Flow | 89% nih.govacs.org | High yield, fast reaction time (2 seconds residence) nih.govacs.org |

| Ethyl Acetate (EtOAc) | One-Pot | Good to Excellent (General diaryliodonium salts) su.se | Sustainable solvent, low E-factor, scalable su.sersc.org |

| Acetonitrile | One-Pot (in situ generation) | Moderate to Good (General diaryliodonium salts) beilstein-journals.org | Effective for in situ generation and subsequent reactions beilstein-journals.org |

Atom Economy and Waste Reduction in Preparative Procedures

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. In the context of diaryliodonium salt synthesis and application, improving atom economy is a primary research goal. nih.gov

The main drawback of traditional arylation reactions using diaryliodonium salts is poor atom economy, as one equivalent of an iodoarene is generated as a stoichiometric byproduct. nih.govresearchgate.netacs.org This means a significant portion of the reagent's mass is discarded as waste. researchgate.net To address this, several advanced strategies have been developed.

Strategies for Improving Atom Economy and Reducing Waste:

One-Pot Syntheses: By combining the synthesis of the diaryliodonium salt and its subsequent arylation reaction into a single pot, waste from purification of intermediates is eliminated. su.se Protocols starting from molecular iodine or aryl iodides directly provide the desired salts in high yields. diva-portal.orgrsc.org

Use of Recoverable Auxiliaries: A general strategy to minimize waste involves using unsymmetrical diaryliodonium salts where one aryl group (the "dummy" group) is designed to be unreactive and can be recovered and reused in the synthesis of the salt. su.se

Environmentally Benign Reagents: Replacing harsh oxidants with greener alternatives contributes to waste reduction. For instance, using m-chloroperbenzoic acid (mCPBA) is common, but the development of catalytic systems with stoichiometric oxidants that produce benign byproducts is an active area of research. diva-portal.org

The scalability of sustainable one-pot protocols has been demonstrated, achieving low E-factors, which is a metric that quantifies the amount of waste generated per kilogram of product. su.se For example, a one-pot synthesis of a diaryliodonium triflate in ethyl acetate yielded an E-factor of 12.29, a value comparable to the fine chemical industry and indicative of minimal waste production. su.se

| Strategy | Description | Impact on Atom Economy/Waste Reduction |

| One-Pot Synthesis | Combines multiple synthetic steps without isolating intermediates. su.se | Reduces solvent waste and improves overall process efficiency. diva-portal.org |

| Recoverable "Dummy" Groups | Utilizes an unreactive aryl group in an unsymmetrical salt that can be recycled. su.se | Minimizes iodoarene waste by allowing for its reuse. su.se |

| Tandem Arylation | Employs catalysts to enable the transfer of both aryl groups from the salt to a substrate. acs.org | Maximizes atom economy by fully incorporating the diaryliodonium reagent into the product. nih.govacs.org |

| Sustainable Solvents | Replaces halogenated solvents like DCE with greener alternatives like ethyl acetate. su.sersc.org | Reduces environmental impact and improves process safety. rsc.org |

Mechanistic Investigations and Reactivity Pathways of Di P Tolyliodonium Trifluoromethanesulfonate

Ligand Coupling Mechanisms in Arylation Reactions

The most common pathway for arylation reactions using diaryliodonium salts is through ligand coupling. diva-portal.org This mechanism, supported by both experimental and computational studies, involves the direct transfer of an aryl group from the iodine(III) center to a nucleophile. diva-portal.org

Electrophilic Arylation Pathways with Various Nucleophiles

Di-p-tolyliodonium trifluoromethanesulfonate (B1224126) is an effective electrophilic arylating agent for a variety of nucleophiles. nih.govbeilstein-journals.org In metal-free conditions, the arylation can proceed through the formation of a three-membered ring transition state, leading to the formation of the nucleophile-aryl bond and an aryl iodide. nih.gov This pathway is typical for the arylation of both carbon and heteroatom nucleophiles. diva-portal.org

The reactivity and selectivity of these reactions can be influenced by the electronic properties of the nucleophile and the diaryliodonium salt. For instance, in reactions with unsymmetrical diaryliodonium salts, the aryl group with lower electron density and less steric hindrance is preferentially transferred. nih.gov

A notable example of this reactivity is the diarylation of amines. A proposed mechanism suggests an initial SNAr (nucleophilic aromatic substitution) at an ortho-carbon, forming a Meisenheimer complex and a novel iodine(III) intermediate. beilstein-journals.org This intermediate then undergoes an intramolecular aryl migration to yield the diarylated product. beilstein-journals.org

Role of the Iodonium (B1229267) Cation in Carbon-Heteroatom Bond Formation

The iodonium cation plays a crucial role as an electrophilic activator in the formation of carbon-heteroatom bonds. nih.gov It facilitates the transfer of an aryl group to heteroatom nucleophiles such as those containing oxygen, nitrogen, and sulfur. researchgate.net

In the context of C-N bond formation, iodine(III) reagents can activate substrates for subsequent nucleophilic amination. nih.gov The iodine(III) center acts as an electrophile, and upon dissociation, it generates a nucleophilic nitrogen group that can form a new C-N bond. nih.gov This has been demonstrated in the synthesis of various nitrogen-containing heterocyclic compounds. rsc.org

The formation of C-O and C-S bonds follows a similar principle. For example, diaryliodonium salts have been successfully used to arylate thiols to form aryl sulfides under basic conditions. researchgate.net The general mechanism involves the nucleophilic attack of the heteroatom on the electrophilic iodine center, followed by reductive elimination to form the desired carbon-heteroatom bond and an iodoarene byproduct.

| Nucleophile Type | Bond Formed | General Reaction Outcome |

| Amines | C-N | Formation of arylated amines. diva-portal.org |

| Thiols | C-S | Synthesis of aryl sulfides. researchgate.net |

| Alcohols/Phenols | C-O | Production of aryl ethers. diva-portal.org |

| Carboxylates | C-O | Formation of aryl esters. worktribe.com |

| Enolates | C-C | Creation of α-aryl carbonyl compounds. worktribe.com |

Radical Pathways and Single-Electron Transfer Processes

While ligand coupling is a common mechanism, single-electron transfer (SET) pathways can also operate under specific conditions, leading to the formation of radical intermediates. diva-portal.org These SET mechanisms are less common but can enable transformations that are not feasible through closed-shell intermediates. diva-portal.org

Formation and Reactivity of Aryl Radicals

Aryl radicals can be generated from di-p-tolyliodonium trifluoromethanesulfonate through a single-electron transfer process. researchgate.net This can be initiated by various means, including photochemical activation or interaction with electron-donating species. beilstein-journals.orgresearchgate.net Once formed, these highly reactive aryl radicals can participate in a variety of bond-forming reactions, such as C-H arylation of heterocycles. beilstein-journals.org

For example, the arylation of quinoxalines can proceed via aryl radicals generated from the ball milling of diaryliodonium salts with a piezoelectric material. nih.gov The resulting aryl radical then adds to the heterocycle to form the arylated product.

Influence of Photochemical Activation on Radical Generation

Photochemical activation is a powerful method for generating aryl radicals from diaryliodonium salts. beilstein-journals.org Upon irradiation, an electron donor-acceptor (EDA) complex can form between the diaryliodonium salt and another species, such as triphenylphosphine (B44618) and sodium iodide. nih.govbeilstein-journals.org This complex can then undergo single-electron transfer to generate an aryl radical. beilstein-journals.orgresearchgate.net

This photoinduced method has been utilized for the C-H arylation of various heterocycles, yielding heteroaryl-aryl compounds in moderate to good yields. nih.govbeilstein-journals.org The formation of the C-P bond in the reaction with aminophosphines is also believed to proceed through a coupling of carbon- and phosphor-centered radicals generated by a photochemically induced SET in an EDA complex. researchgate.net

| Activation Method | Intermediate | Subsequent Reaction |

| Planetary Ball Milling | Aryl Radical | C-H Arylation of Quinoxalines. nih.gov |

| Photochemical (EDA Complex) | Aryl Radical | C-H Arylation of Heterocycles. nih.govbeilstein-journals.org |

| Photochemical (EDA Complex) | Carbon & Phosphor Radicals | C-P Bond Formation. researchgate.net |

Specific Reaction Mechanisms Involving Solvent Interactions

The solvent can play a significant role in the reaction mechanism, sometimes leading to unexpected products. In some cases, the solvent can act as a reactant.

A notable example is the reaction of diaryliodonium salts with dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. mdpi.com An unexpected arylation of the DMSO solvent occurs, leading to the formation of 2-thiomethylphenols. mdpi.com The proposed mechanism involves the initial arylation of the oxygen atom in DMSO to form a sulfonium (B1226848) intermediate. worktribe.commdpi.com This is followed by deprotonation to form an ylide, which then undergoes a thia-Sommelet–Hauser rearrangement to yield the final product. worktribe.commdpi.com This reaction highlights that DMSO is not always an inert solvent in the presence of highly reactive diaryliodonium salts. mdpi.com

Furthermore, solvent polarity can influence reaction yields. For instance, in certain nucleophilic substitution reactions, the yield of the product was observed to be highly dependent on the solvent, with different outcomes in acetonitrile (B52724), 1,2-dichloroethane, and chloroform. mdpi.com

It has also been observed that in the arylation of hydroxide, the competition between ligand coupling and an alternative aryne pathway is solvent-dependent. Reactions in dichloromethane (B109758) proceed via both mechanisms, while in water, product formation occurs mainly through the aryne pathway. nih.gov

Arylation Reactions with Dimethyl Sulfoxide (DMSO) and Side-Reactions

Recent investigations into the reactivity of diaryliodonium salts have uncovered an unexpected arylation reaction when utilizing dimethyl sulfoxide (DMSO) as a solvent at elevated temperatures. Specifically, the reaction of this compound with DMSO has been observed to proceed, leading to the formation of a substituted phenol (B47542). nih.gov This process is considered a side-reaction, particularly in contexts where DMSO is intended to be an inert solvent.

The proposed mechanism for this transformation involves the initial arylation of the oxygen atom in the DMSO molecule by the di-p-tolyliodonium salt. This step results in the formation of a sulfonium intermediate. Subsequently, a deprotonation event leads to the generation of an ylide. This ylide then undergoes a thia-Sommelet–Hauser rearrangement, which ultimately, after rearomatization, yields the 2-thiomethylphenol product. It is noteworthy that the isomeric 1,4-alkylated phenol is not observed, suggesting a rearrangement pathway rather than an elimination-readdition mechanism.

In a specific study, heating this compound in DMSO at 120 °C resulted in the formation of the corresponding phenol. While the isolation of the pure phenol proved to be challenging, the oxidized sulfoxide product was isolated in a 27% yield. nih.gov This reaction highlights a potential pitfall in the use of DMSO as a solvent for reactions involving diaryliodonium salts, especially at higher temperatures. It has been noted that more sterically hindered diaryliodonium salts exhibit greater stability and are less prone to react with DMSO under similar conditions.

Table 1: Reaction of this compound with DMSO

| Reactant | Solvent | Temperature (°C) | Product (after oxidation) | Yield (%) |

| This compound | DMSO | 120 | 4-methyl-2-(methylsulfinyl)phenol | 27 |

Investigation of Aryne Intermediates and Trapping Strategies

Mechanistic Studies of Oxidative Addition to Metal Centers

Detailed mechanistic studies concerning the oxidative addition of this compound to specific metal centers such as palladium, copper, or gold are not extensively documented in the available scientific literature. While the oxidative addition of diaryliodonium salts to transition metal complexes is a known fundamental step in various cross-coupling reactions, specific kinetic and mechanistic data for this compound are not provided in the consulted resources.

Applications in Advanced Organic Transformations and Retrosynthetic Strategies

C-C Bond Forming Reactions

The construction of carbon-carbon bonds is fundamental to organic synthesis. Di-p-tolyliodonium trifluoromethanesulfonate (B1224126) provides a robust platform for the introduction of tolyl groups onto diverse molecular scaffolds.

Diaryliodonium salts are effective electrophilic aryl sources for coupling with a wide array of carbon nucleophiles. nih.gov This strategy has been shown to be compatible with latent carbon nucleophiles, expanding its synthetic utility. acs.org The reaction typically proceeds via the attack of the nucleophile on the iodine(III) center, followed by reductive elimination to furnish the arylated product.

Table 1: Examples of Arylation of Carbon Nucleophiles

| Nucleophile Type | Catalyst/Conditions | Product Type | Key Finding |

|---|---|---|---|

| Enolates | Metal-free or transition metal-catalyzed | α-Aryl ketones/esters | Efficient formation of α-aryl carbonyl compounds. |

| Organocuprates | Stoichiometric copper | Biaryls, Aryl-alkanes | Provides a classic method for aryl group transfer. |

| Terminal Alkynes | Copper-catalyzed | Arylalkynes | Aryl-copper(III) species generated from diaryliodonium salts can serve as electrophiles. rsc.org |

Direct C-H arylation represents a highly atom-economical approach to constructing complex molecules by avoiding the pre-functionalization of substrates. Hypervalent iodine(III) reagents, including di-p-tolyliodonium trifluoromethanesulfonate, are instrumental in activating otherwise unreactive C-H bonds for subsequent functionalization. smolecule.com These transformations can be achieved through transition-metal catalysis, where the iodonium (B1229267) salt often acts as both the aryl source and an oxidant. rsc.org

Palladium and copper complexes are the most common catalysts for these reactions. rsc.orgresearchgate.net The mechanism is believed to involve the generation of high-valent metal species, such as aryl-palladium(IV) or aryl-copper(III), which then facilitate the C-H activation and bond-forming steps. rsc.org The site-selectivity of these reactions can often be controlled by steric factors or the presence of directing groups on the arene substrate. acs.orgresearchgate.net

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry. nih.govdntb.gov.uaresearchgate.net this compound and related diaryliodonium salts are highly effective reagents in these processes, offering distinct advantages over traditional aryl halides. nih.gov They can function as powerful oxidants, enabling access to higher oxidation states of metal catalysts like palladium and copper. nih.govrsc.org This property often allows reactions to proceed under much milder conditions. nih.gov

In palladium-catalyzed couplings, the diaryliodonium salt can oxidize a Pd(II) species to a high-valent Pd(IV) intermediate, which then undergoes reductive elimination to form the C-C bond. rsc.org Similarly, in copper-catalyzed reactions, a Cu(I) catalyst can be oxidized to a Cu(III) species, which is key to the bond-forming process. rsc.org These pathways are central to the synthesis of biaryls and other coupled products. rsc.orgresearchgate.net

Table 2: Role of this compound in Transition Metal-Catalyzed Cross-Coupling

| Catalyst System | Proposed Intermediate | Reaction Type | Advantage |

|---|---|---|---|

| Palladium (e.g., Pd(OAc)₂) | Aryl-Palladium(IV) | Suzuki-type, C-H Arylation | Facilitates reductive elimination from a high-valent metal center. rsc.org |

| Copper (e.g., Cu(OTf)₂) | Aryl-Copper(III) | Ullmann-type, C-H Arylation | Enables catalysis under milder conditions compared to traditional methods. nih.govresearchgate.net |

C-Heteroatom Bond Forming Reactions

The formation of bonds between carbon and heteroatoms is crucial for the synthesis of pharmaceuticals, agrochemicals, and materials. researchgate.net this compound is a versatile reagent for the arylation of various heteroatom nucleophiles.

The synthesis of diaryl ethers and alkyl aryl ethers can be efficiently achieved through the O-arylation of phenols and alcohols. While traditional methods often require harsh conditions, diaryliodonium salts enable these transformations under milder, often transition-metal-free, conditions. researchgate.netnih.gov The reaction is believed to proceed via the nucleophilic attack of the in-situ generated alkoxide or phenoxide anion on the iodonium salt. nih.gov This methodology is compatible with a wide range of functional groups and can be applied to primary, secondary, and tertiary alcohols, as well as phenols bearing both electron-donating and electron-withdrawing groups. researchgate.netnih.gov In some instances, heating a diaryliodonium salt such as di-p-tolyliodonium triflate in a solvent like DMSO can lead to an unexpected O-arylation followed by rearrangement to form substituted phenols. worktribe.com

Table 3: Summary of O-Arylation Reactions

| Substrate | Conditions | Product | Yield Range |

|---|---|---|---|

| Phenols | Base (e.g., CsOH), 50-80 °C, Metal-free researchgate.netnih.gov | Diaryl Ethers | Moderate to Excellent nih.gov |

| Primary Alcohols | Base (e.g., CsOH), 50-80 °C, Metal-free researchgate.netnih.gov | Alkyl Aryl Ethers | Moderate to Excellent nih.gov |

| Secondary Alcohols | Base (e.g., CsOH), 50-80 °C, Metal-free researchgate.netnih.gov | Alkyl Aryl Ethers | Moderate to Excellent nih.gov |

The N-arylation of amines, amides, and other nitrogen-containing compounds is a fundamental transformation in organic chemistry, particularly for the synthesis of aniline (B41778) derivatives. Diaryliodonium salts are widely used as arylating agents for this purpose, often under metal-free conditions. researchgate.netresearchgate.net The reaction can also be catalyzed by copper or palladium complexes. researchgate.netnih.gov The versatility of this method allows for the arylation of a broad spectrum of nitrogenous substrates, including primary and secondary amines, sulfonamides, and carbamates, tolerating various functional groups under mild conditions. nih.gov

Trifluoroethylation Reactions via C-H Functionalization

It is important to clarify a common point of misunderstanding regarding the reactivity of this compound. This compound is an arylating agent , meaning it transfers a p-tolyl group to a nucleophile. It is not a source of a trifluoroethyl group and therefore is not used for trifluoroethylation reactions.

Trifluoroethylation reactions, particularly those involving C-H functionalization, are of significant interest due to the unique properties conferred by the trifluoroethyl moiety in medicinal chemistry and materials science. The reagents responsible for these transformations are typically aryl(2,2,2-trifluoroethyl)iodonium salts .

These specialized iodonium salts are designed to deliver the trifluoroethyl group. The mechanism of these reactions can vary but often involves the generation of a trifluoroethyl radical or a related reactive intermediate that can then engage in C-H functionalization of a substrate. The specific aryl group attached to the iodine atom in these reagents can be tailored to modulate their reactivity and selectivity. Therefore, for trifluoroethylation reactions, one would utilize a reagent such as phenyl(2,2,2-trifluoroethyl)iodonium triflate or a similar analog, not this compound.

Development of Novel Reagents and Precursors Utilizing this compound

While this compound is a valuable reagent in its own right, the synthetic methodologies used to produce it are foundational to the development of a wide array of other novel diaryliodonium salts. The synthesis of this compound itself is a key example of the preparation of symmetrical diaryliodonium salts. nih.govacs.org

The general strategies for synthesizing diaryliodonium salts, including unsymmetrical and densely functionalized variants, often involve the oxidation of an iodoarene followed by reaction with another arene. nih.govumn.edu These methods have been refined to proceed as one-pot syntheses and have even been adapted to scalable flow-chemistry processes. nih.govacs.org

For example, a one-pot synthesis can be employed to generate various diaryliodonium triflates from aryl iodides and arenes. acs.org This approach allows for the creation of a library of reagents with different electronic and steric properties, which can then be used to fine-tune reactivity and selectivity in arylation reactions. By modifying the arene component, a diverse range of functional groups can be incorporated into the final diaryliodonium salt.

Furthermore, the synthesis of unsymmetrical diaryliodonium salts, where the two aryl groups are different, is of particular importance. diva-portal.org These reagents can be designed for the selective transfer of one aryl group over the other, which is crucial for maximizing atom economy and for the targeted arylation of complex molecules. The principles demonstrated in the synthesis of this compound are directly applicable to the creation of these more sophisticated reagents. For instance, by reacting an iodoarene with a different arene under oxidizing conditions, an unsymmetrical diaryliodonium salt is formed.

In essence, while this compound may not be extensively used as a direct precursor to other reagents by chemical modification of its structure, the robust and scalable methods developed for its synthesis are instrumental in the preparation of a vast toolbox of other valuable diaryliodonium salt reagents for organic synthesis. nih.gov

Role in Polymerization and Material Science: a Photoacid Generator Perspective

Photoinitiated Cationic Polymerization Mechanisms

Photoinitiated cationic polymerization is a powerful technique that utilizes light to trigger the polymerization process. Diaryliodonium salts, such as Di-p-tolyliodonium trifluoromethanesulfonate (B1224126), are prominent photoinitiators for these systems. researchgate.net The mechanism relies on the photolytic generation of a strong acid that subsequently initiates the polymerization of cationically sensitive monomers. researchgate.netnih.gov

The key function of Di-p-tolyliodonium trifluoromethanesulfonate in cationic polymerization is its ability to generate a strong Brønsted acid upon irradiation. The process is initiated by the absorption of UV light by the Di-p-tolyliodonium cation, which leads to its excitation and subsequent homolytic or heterolytic cleavage of a carbon-iodine bond. researchgate.netresearchgate.netencyclopedia.pub

The photolysis of diaryliodonium salts proceeds through the following general steps:

Photoexcitation: The iodonium (B1229267) salt absorbs a photon, promoting it to an excited state.

Bond Cleavage: In the excited state, the compound undergoes fragmentation. This cleavage can result in the formation of a radical cation and a radical, among other species. researchgate.net

Acid Generation: The highly reactive radical cation then interacts with a proton source present in the reaction medium (RH), such as a solvent, monomer, or additive. This interaction, typically a hydrogen abstraction, leads to the formation of a protonated species and ultimately releases a proton, generating the superacid. nih.gov The counter-anion, trifluoromethanesulfonate (CF₃SO₃⁻), is non-nucleophilic and non-coordinating, which is crucial for the stability and high reactivity of the generated acid, allowing it to efficiently initiate polymerization. researchgate.net

The generated acid, trifluoromethanesulfonic acid (CF₃SO₃H), is a superacid capable of protonating a wide range of monomers to start the polymerization chain reaction. nih.gov

Table 1: Properties of this compound

| Property | Value |

| Chemical Formula | C₁₅H₁₄F₃IO₃S |

| Molar Mass | 458.23 g/mol |

| CAS Number | 123726-16-9 nih.gov |

| Appearance | White to off-white powder |

| Primary Function | Photoacid Generator (PAG) |

The superacid generated from this compound can initiate the polymerization of various cationically polymerizable monomers. The reactivity of a monomer in this system is largely dependent on its nucleophilicity and the stability of the resulting cationic propagating species. Monomers that are highly susceptible to cationic polymerization include:

Epoxides (e.g., cycloaliphatic epoxides)

Vinyl ethers (e.g., isopropyl vinyl ether) rsc.org

Styrenics

Cyclic ethers (e.g., tetrahydrofuran)

Siloxanes (e.g., octamethylcyclotetrasiloxane) nih.gov

The kinetics of the polymerization are influenced by several factors. The rate of polymerization is directly proportional to the intensity of the UV light and the concentration of the photoinitiator. nih.gov Higher light intensity leads to a faster rate of acid generation and, consequently, a higher rate of initiation. Kinetic studies on similar diphenyliodonium (B167342) salt systems have shown that polymerization reaches a steady level after a certain irradiation time, indicating that the process can be controlled by modulating the light exposure. nih.gov The choice of the anion also plays a critical role; the trifluoromethanesulfonate anion's non-nucleophilic nature prevents premature termination of the growing polymer chains, allowing for higher molecular weights and conversion rates. researchgate.net

Applications in Advanced Polymer Synthesis

The ability to control polymerization with light offers significant advantages in the synthesis of complex and high-performance polymers. This compound is a key enabler in these advanced applications.

Photoinitiated cationic polymerization provides excellent spatial and temporal control, which is essential for creating polymers with well-defined and complex architectures. smolecule.com This control allows for the synthesis of materials that are not easily accessible through conventional thermal polymerization methods. researchgate.net

By selectively irradiating different parts of a reaction mixture or by controlling the timing of monomer addition and light exposure, it is possible to synthesize:

Block Copolymers: Sequential addition of different monomers with intermittent periods of irradiation can produce well-defined block copolymers.

Star Polymers: Using a multifunctional core molecule, polymer arms can be grown outwards upon irradiation. nih.gov

Hyperbranched Polymers: These can be synthesized using specific monomers that possess both initiating and propagating functionalities. nih.gov

Graft Copolymers: Polymer chains can be "grafted" from the surface of a substrate or another polymer backbone by immobilizing the photoinitiator and irradiating in the presence of a monomer. rsc.org

These advanced architectures are crucial for applications in fields such as drug delivery, nanotechnology, and high-performance materials. nih.govrug.nl

The rapid curing rates and solvent-free nature of photopolymerization make it highly suitable for industrial applications like coatings and printing inks. researchgate.net this compound is used in UV-curable formulations for coatings on wood, metal, and plastic, providing hard, chemically resistant finishes.

In the field of microelectronics, this compound is of paramount importance as a photoacid generator in chemically amplified photoresists. researchgate.net The process involves the following steps:

A thin film of a polymer containing an acid-labile protecting group is mixed with the iodonium salt and coated onto a silicon wafer.

The film is exposed to UV light through a photomask, generating the superacid only in the irradiated areas.

During a post-exposure bake, the generated acid catalyzes a deprotection reaction, altering the solubility of the polymer in the exposed regions.

A developer solvent is used to wash away either the exposed or unexposed regions, leaving a precise polymeric pattern on the wafer.

This technology is fundamental to the fabrication of integrated circuits and microchips. researchgate.net

Table 2: Research Findings on Cationic Photopolymerization using Diaryliodonium Salts

| Monomer System | Initiator Type | Key Finding |

| Octamethylcyclotetrasiloxane (D4) | Diphenyliodonium Salt | Photochemically generated Brønsted acids and silylium (B1239981) cations were effective in initiating ring-opening polymerization. nih.gov |

| Isopropyl vinyl ether (IPVE) | Diaryliodonium Salts | UV irradiation triggered controlled polymerization mediated by long-lived propagating species. rsc.org |

| Cycloaliphatic Epoxide | Onium Salt | The photogenerated acid protonates the monomer, initiating ring-opening polymerization for applications like 3D printing. researchgate.net |

Surface Modification of Polymeric Substrates

This compound is an effective tool for modifying the surface properties of various polymeric substrates. smolecule.com Surface modification is critical for improving characteristics such as wettability, adhesion, biocompatibility, and chemical resistance without altering the bulk properties of the material. nih.govmdpi.com

The most common method is "grafting-from" photopolymerization. In this technique, the polymer substrate is first coated with a solution containing this compound and a desired monomer. Upon UV irradiation, the photoinitiator generates acid at the surface, which initiates the polymerization of the monomer directly from the substrate. This creates a new polymer layer that is covalently bonded to or physically entangled with the original surface. researchgate.net

This approach has been used to:

Increase Hydrophilicity: Grafting hydrophilic polymers onto a hydrophobic surface can significantly increase its wettability, which is important for biocompatibility and dyeability. nih.govmdpi.com

Improve Adhesion: Creating a functional polymer layer on an inert surface can improve its adhesion to other materials, such as coatings or adhesives.

Introduce Functionality: Specific functionalities can be introduced to a surface by choosing a monomer with the desired chemical groups, enabling further chemical reactions or specific interactions.

This method offers a versatile and spatially controllable way to engineer the surfaces of a wide range of polymers for advanced applications. smolecule.comresearchgate.net

Catalytic Roles and Catalyst Development

Transition Metal-Catalyzed Processes

The utility of di-p-tolyliodonium trifluoromethanesulfonate (B1224126) and related diaryliodonium salts is prominent in transition metal-catalyzed cross-coupling reactions. These salts are effective as both an oxidant and a source of an aryl group, often enabling milder reaction conditions compared to traditional aryl halides.

Palladium catalysis is a cornerstone of modern organic synthesis, and diaryliodonium salts are highly effective coupling partners in these transformations. In reactions such as the Suzuki-Miyaura cross-coupling, which traditionally pairs organoboron compounds with organic halides or triflates, diaryliodonium salts offer a reactive alternative. tcichemicals.comnih.gov The general catalytic cycle for palladium-catalyzed cross-coupling reactions is thought to involve the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid and subsequent reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. nih.gov

When diaryliodonium salts are used, they can participate in a Pd(II)/Pd(IV) catalytic cycle. The process typically begins with the oxidative addition of the diaryliodonium salt to a Pd(II) complex, forming a high-valent Pd(IV)-aryl intermediate. This electrophilic intermediate can then react with a nucleophile, followed by reductive elimination to furnish the cross-coupled product and regenerate the Pd(II) catalyst. mdpi.com This pathway avoids the need for stoichiometric halide scavengers, such as silver salts, which are sometimes required when using traditional aryl halides. nih.gov

While the general utility of diaryliodonium salts in palladium-catalyzed reactions is well-established, specific studies detailing the performance of di-p-tolyliodonium trifluoromethanesulfonate in Suzuki-Miyaura reactions with comprehensive data on yields and conditions are not extensively detailed in the reviewed literature. However, the reactivity is expected to be consistent with that of other symmetrical diaryliodonium salts in similar palladium-catalyzed C-H arylation and cross-coupling processes. mdpi.com

Beyond palladium, other transition metals, particularly copper, have been extensively used to catalyze reactions involving diaryliodonium salts. Copper catalysts are attractive due to their lower cost and unique reactivity. This compound and its analogs are effective arylating agents in copper-catalyzed C-N and C-C bond-forming reactions.

For instance, copper(II) trifluoromethanesulfonate (Cu(OTf)₂) has been used to catalyze the transformation of alkyl nitriles into N-arylacetamides using diaryliodonium salts as the aryl source. nih.gov In these reactions, a plausible mechanism involves a Cu(I)/Cu(III) catalytic cycle. researchgate.net Copper salts can also catalyze the N-arylation of amines and amides under mild conditions, often with high functional group tolerance. nih.govbeilstein-journals.org An enantioselective arylation-cyclization cascade has been achieved using a combination of diaryliodonium salts and asymmetric copper catalysis to construct pyrroloindolines, which are important structural motifs in alkaloids. princeton.edu

| Arylating Agent | Substrate | Catalyst | Base | Solvent | Product | Yield (%) |

| Diphenyliodonium (B167342) Triflate | α-methylphenylacetonitrile | Cu(OTf)₂ (10 mol%) | Cs₂CO₃ | Dichloroethane | N-phenyl-2-phenylpropanamide | 85 |

| Di-p-tolyliodonium Triflate | α-methylphenylacetonitrile | Cu(OTf)₂ (10 mol%) | Cs₂CO₃ | Dichloroethane | N-(p-tolyl)-2-phenylpropanamide | 78 |

| Diphenyliodonium Triflate | Phenylacetonitrile | Cu(OTf)₂ (10 mol%) | Cs₂CO₃ | Dichloroethane | N,2-diphenylacetamide | 91 |

This table presents representative yields for the copper-catalyzed N-arylation of nitriles using diaryliodonium triflates. Data adapted from related studies on diaryliodonium salt chemistry. nih.gov

Organocatalytic Systems Involving this compound

In a significant advancement toward metal-free synthesis, organocatalytic systems have been developed that utilize the reactivity of this compound. These systems avoid the cost and potential toxicity associated with transition metal catalysts.

A notable example is the organocatalytic synthesis of phenols from diaryliodonium salts using water as the nucleophile. In this process, N-benzylpyridin-2-one serves as an effective organocatalyst. The reaction proceeds via an initial O-arylation of the pyridinone catalyst with the diaryliodonium salt to form a 2-aryloxypyridinium salt intermediate. This intermediate is then hydrolyzed by water to yield the corresponding phenol (B47542), regenerating the pyridinone catalyst. This method is highly efficient for a variety of diaryliodonium salts, including those with sterically hindered and functionalized aryl groups.

| Entry | Diaryliodonium Salt | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Di-p-tolyliodonium triflate | N-benzylpyridin-2-one (10 mol%) | Dioxane/H₂O | 100 | 12 | 95 |

| 2 | Di-p-tolyliodonium triflate | N-methylpyridin-2-one (10 mol%) | Dioxane/H₂O | 100 | 24 | 68 |

| 3 | Bis(4-methoxyphenyl)iodonium triflate | N-benzylpyridin-2-one (10 mol%) | Dioxane/H₂O | 100 | 12 | 92 |

| 4 | Bis(2-methylphenyl)iodonium triflate | N-benzylpyridin-2-one (10 mol%) | Dioxane/H₂O | 110 | 36 | 93 |

This table summarizes the optimization and scope of the organocatalytic synthesis of phenols from diaryliodonium triflates. mdpi.com

This organocatalytic approach provides a green and mild alternative to traditional metal-catalyzed hydroxylations, which often require harsh basic conditions. The reaction tolerates various functional groups and has been successfully applied to the synthesis of complex phenol derivatives. mdpi.com

Catalyst Regeneration and Recycling Studies

The regeneration and recycling of catalysts are critical for developing sustainable and economically viable chemical processes. In the context of reactions involving diaryliodonium salts, these studies are particularly important for expensive transition metal catalysts like palladium.

Strategies for catalyst recycling often involve the use of heterogeneous catalysts, where the catalyst is supported on a solid material (e.g., carbon, zeolites, or polymers), allowing for easy separation from the reaction mixture by filtration. nih.govnih.gov For instance, heterogeneous Pd/C has been shown to be an effective and reusable catalyst for Suzuki-Miyaura coupling reactions of aryl bromides and triflates in aqueous media. nih.gov Similarly, palladium supported on zeolite has been investigated for cross-coupling reactions, offering a promising route for catalyst reuse. nih.gov

For homogeneous catalysts, techniques such as organic solvent nanofiltration (OSN) are being explored to recover the catalyst and ligands from the product stream, allowing for their reuse in subsequent batches. rsc.org This method has been successfully applied in pharmaceutical manufacturing to recover homogeneous palladium catalysts. rsc.org

However, specific research focused on catalyst regeneration and recycling in reactions that explicitly employ this compound or other diaryliodonium salts as coupling partners is not extensively documented in the current literature. While the general principles of using heterogeneous supports or filtration techniques are applicable, detailed studies demonstrating the long-term stability and reusability of catalysts under the specific conditions of diaryliodonium salt-mediated reactions remain an area for further investigation. The stoichiometric byproduct of these reactions, an aryl iodide (e.g., p-iodotoluene), could potentially influence catalyst activity and longevity over multiple cycles.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of di-p-tolyliodonium trifluoromethanesulfonate (B1224126) in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).

In the ¹H NMR spectrum of di-p-tolyliodonium trifluoromethanesulfonate, recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the aromatic protons of the two p-tolyl groups give rise to distinct signals. A multiplet observed in the range of δ 8.05–8.15 ppm is assigned to the four aromatic protons ortho to the iodine atom. nih.govacs.org The four aromatic protons meta to the iodine atom appear as a doublet at approximately δ 7.31 ppm, with a coupling constant (J) of 8.1 Hz. nih.govacs.org Furthermore, the six protons of the two methyl groups attached to the phenyl rings produce a sharp singlet at δ 2.32 ppm. nih.govacs.org

¹H NMR Spectral Data of this compound

| Chemical Shift (δ) in ppm | Multiplicity | Integration | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|---|

| 8.05–8.15 | m | 4H | - | Aromatic protons (ortho to iodine) |

| 7.31 | d | 4H | 8.1 | Aromatic protons (meta to iodine) |

| 2.32 | s | 6H | - | Methyl protons |

The ¹³C NMR spectrum, also recorded in DMSO-d₆, provides further structural confirmation. The carbon atom of the trifluoromethanesulfonate anion is observed as a quartet around δ 120.8 ppm, with a characteristic carbon-fluorine coupling constant (J) of approximately 322.3 Hz. nih.govacs.org The aromatic carbons of the p-tolyl groups exhibit signals at δ 142.5, 135.0, 132.3, and 113.1 ppm. nih.govacs.org The carbon atom of the methyl groups resonates at approximately δ 20.8 ppm. nih.govacs.org

¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) in ppm | Assignment |

|---|---|

| 142.5 | Aromatic Carbon |

| 135.0 | Aromatic Carbon |

| 132.3 | Aromatic Carbon |

| 120.8 (q, J = 322.3 Hz) | Triflate Carbon (CF₃) |

| 113.1 | Aromatic Carbon |

| 20.8 | Methyl Carbon |

¹⁹F NMR spectroscopy is particularly useful for characterizing the trifluoromethanesulfonate (triflate) anion. The spectrum typically shows a single resonance for the three equivalent fluorine atoms of the triflate group. This technique is highly sensitive to the chemical environment of the fluorine nuclei and can be used to confirm the presence and purity of the triflate counterion.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the molecular weight and elemental composition of a compound. nih.gov For this compound, HRMS provides an accurate mass measurement of the di-p-tolyliodonium cation ([C₁₄H₁₄I]⁺), which allows for the unambiguous confirmation of its molecular formula. This technique is essential for verifying the identity of the synthesized compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. For instance, the C-H stretching vibrations of the aromatic and methyl groups, as well as the strong absorptions associated with the S=O and C-F bonds of the triflate anion, can be identified. Raman spectroscopy provides additional information about the molecular vibrations, particularly for non-polar bonds, and can be used to further support the structural assignment.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) has become a cornerstone for studying the reactions of diaryliodonium salts, offering a balance of computational cost and accuracy. nih.gov These calculations are crucial for understanding reaction mechanisms, particularly for metal-free arylation processes. diva-portal.orgnih.gov The generally accepted mechanism involves the formation of a T-shaped intermediate between the diaryliodonium salt and a nucleophile. nih.govdiva-portal.org From this intermediate, the reaction proceeds via ligand coupling to form the arylated product and an iodoarene byproduct. diva-portal.orgbeilstein-journals.org DFT studies allow for the detailed mapping of the potential energy surface of these reactions.

DFT calculations are employed to locate and characterize the transition states (TS) connecting reactants, intermediates, and products. The calculated energy of these transition states provides the activation barrier, which is fundamental to understanding reaction rates. For diaryliodonium salts, computational studies have compared competing reaction pathways, such as the desired ligand coupling versus side reactions involving aryne intermediates. diva-portal.org

In the arylation of nucleophiles, the reaction is believed to proceed through an inner-sphere mechanism involving reductive coupling at the hypervalent iodine center. researchgate.net Analysis of transition state structures using DFT reveals key geometric parameters, such as the length of the forming nucleophile-carbon bond and the breaking iodine-carbon bond. nih.gov For instance, in the reaction between a nucleophile and an unsymmetrical diaryliodonium salt, two different transition states are possible, one for the transfer of each aryl group. The relative free energies of these transition states determine the reaction's chemoselectivity. nih.gov Calculations have shown that predictions of selectivity must be based on the relative transition-state energies rather than the stability of the preceding T-shaped intermediates, as the barrier to isomerization between intermediates can be low. nih.govdiva-portal.org

The following table presents a conceptual summary of how DFT can be used to compare the energetics of competing transition states in the arylation of a nucleophile (Nu⁻) with a generic unsymmetrical aryl(phenyl)iodonium salt.

| Parameter | Transition State for Phenyl Transfer (TS-Ph) | Transition State for Aryl Transfer (TS-Ar) | Interpretation |

|---|---|---|---|

| Reactant Complex | T-shaped [Ph(Ar)I-Nu] Intermediate | Initial complex formed between the iodonium (B1229267) salt and the nucleophile. | |

| Calculated Activation Energy (ΔG‡) | ΔG‡(Ph) | ΔG‡(Ar) | The free energy barrier to reach the transition state. |

| Key Structural Feature | Elongation of the I-C(Ph) bond and formation of the Nu-C(Ph) bond. | Elongation of the I-C(Ar) bond and formation of the Nu-C(Ar) bond. | Geometric changes characterizing the bond-breaking and bond-forming processes. |

| Predicted Outcome | If ΔG‡(Ph) < ΔG‡(Ar), phenyl transfer is kinetically favored. If ΔG‡(Ar) < ΔG‡(Ph), aryl transfer is favored. | The pathway with the lower activation energy will be the major reaction channel. |

A significant application of DFT in the context of diaryliodonium salts is the prediction and rationalization of chemoselectivity, especially when using unsymmetrical reagents where either of the two aryl groups could be transferred to a nucleophile. nih.govdiva-portal.org Computational studies have successfully rationalized the delicate balance between electronic and steric effects that govern this selectivity. diva-portal.org

Generally, electronic effects favor the transfer of the more electron-deficient aryl group. diva-portal.orgnih.gov This is not due to an effect on the hypervalent three-center-four-electron bond itself, but rather a stabilization of the nucleophilic attack at the more electrophilic ipso-carbon of the aryl group in the equatorial position during the ligand coupling step. nih.gov

However, this electronic preference can be overridden by steric factors. A phenomenon known as the "ortho effect" describes how the presence of a bulky substituent at the ortho-position of one aryl group can lead to the preferential transfer of that sterically hindered group. diva-portal.org Conversely, an "anti-ortho effect" has been identified in the arylation of malonates, where steric hindrance disfavors the transfer of the ortho-substituted group. nih.govdiva-portal.org DFT calculations have been able to reproduce these varied experimental outcomes, confirming that selectivity depends heavily on the specific nucleophile and the substitution pattern of the iodonium salt. diva-portal.orgnih.gov This predictive power is crucial for designing reactions where only one specific aryl group is intended for transfer, allowing the other to function as a disposable "dummy group". nih.gov

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding that dictates the unique reactivity of diaryliodonium salts. These compounds are classified as hypervalent iodine(III) species. rsc.org The geometry at the iodine center is typically described as T-shaped, arising from a trigonal bipyramidal electron arrangement where two lone pairs occupy equatorial positions. diva-portal.orgrsc.org

The key to their reactivity is the hypervalent three-center-four-electron (3c-4e) bond, which involves one of the aryl groups (apical), the central iodine atom, and the counterion or nucleophile (apical). rsc.orgnih.gov The highest occupied molecular orbital (HOMO) of this system is a non-bonding orbital that notably features a node at the central iodine atom. rsc.org This orbital configuration places significant electron density on the apical ligands and renders the iodine center highly electrophilic, which is a primary driver of its ability to act as an arylating agent. diva-portal.orgmdpi.com

Recent, more refined computational analyses using Natural Bond Orbital (NBO) theory have indicated that the bonding model is more complex. nih.gov These studies show that the s-orbital on the central iodine atom plays a greater role in the 3c-4e bond than previously thought, with the degree of s-character influencing the C-I-C bond angle and reactivity trends across different halogens (chloronium, bromonium, and iodonium). nih.govresearchgate.net For diaryliodonium salts, the C–I–C bond angles are typically in the range of 91–97°, deviating from the 90° angle expected for a pure p-orbital interaction. nih.gov

In Silico Design of Novel Iodonium Reagents

The insights gained from computational and theoretical investigations directly inform the rational, or in silico, design of new and improved iodonium reagents. nih.govdiva-portal.org By understanding the mechanistic principles and the structural features that control reactivity and selectivity, researchers can computationally screen hypothetical reagent structures before committing to their synthesis in the laboratory. nih.gov

The process of in silico design involves several key steps:

Hypothesis Generation: Based on established structure-activity relationships from DFT studies, new reagent scaffolds are proposed. For example, to enhance selectivity, one might design a new "dummy" aryl group with specific electronic and steric properties predicted to completely suppress its transfer in arylation reactions.

Computational Screening: The reactivity of these hypothetical reagents is then modeled using DFT. Key parameters such as the activation energies for the transfer of the desired aryl group versus the dummy group are calculated. This allows for a quantitative prediction of the reagent's expected performance and selectivity.

Prioritization: Based on the computational results, candidate reagents with the most promising properties (e.g., highest predicted selectivity, accessible reaction pathways) are prioritized for experimental synthesis and validation.

This computational-first approach accelerates the development cycle for new reagents, reduces waste, and allows for the exploration of a much wider chemical space than would be possible through experimentation alone. The ultimate goal is to create tailored diaryliodonium salts for specific applications, such as in asymmetric catalysis or the late-stage functionalization of complex molecules. nih.govdiva-portal.org

Future Research Directions and Emerging Applications

Development of Asymmetric Transformations Utilizing Di-p-tolyliodonium Trifluoromethanesulfonate (B1224126)

The development of asymmetric transformations using diaryliodonium salts like di-p-tolyliodonium trifluoromethanesulfonate is a significant area of ongoing research. acs.org These salts serve as powerful electrophilic arylating agents, and when combined with chiral catalysts, they can facilitate the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov

One of the primary strategies involves the use of chiral transition metal catalysts, particularly copper complexes with chiral ligands. acs.org These catalytic systems can activate the diaryliodonium salt, leading to the enantioselective transfer of an aryl group to a variety of nucleophiles. acs.org For instance, the enantioselective α-arylation of carbonyl compounds has been successfully achieved using a combination of a copper catalyst and a chiral organic co-catalyst. nih.gov This approach allows for the creation of enantioenriched α-aryl aldehydes, which are valuable building blocks in medicinal chemistry. nih.gov

Another promising avenue is the use of chiral anions to control the stereochemical outcome of reactions. Chiral cobalt(III) anions have been shown to induce enantioselectivity in the ring-opening reactions of cyclic diaryliodonium salts. nih.govresearchgate.net This concept of asymmetric ion pairing catalysis could be extended to acyclic salts like this compound, offering a novel approach to enantioselective arylation.

Future research in this area will likely focus on expanding the scope of nucleophiles that can be used in these asymmetric arylations, as well as developing more efficient and selective chiral catalyst systems. The design of novel chiral ligands and anions will be crucial for achieving high levels of enantioselectivity in a broader range of transformations.

Integration into Flow Chemistry and Microreactor Technologies

The integration of this compound into flow chemistry and microreactor technologies offers significant advantages in terms of safety, scalability, and reaction efficiency. acs.org Batch syntheses of diaryliodonium salts can sometimes be hazardous due to the use of strong oxidants and exothermic reaction conditions. acs.org Continuous-flow systems allow for better control over reaction parameters such as temperature and mixing, leading to safer and more reproducible processes. acs.orgncl.ac.uk

Furthermore, flow chemistry protocols have been developed for N- and O-arylation reactions using diaryliodonium salts. ncl.ac.ukncl.ac.uk These methods have been shown to significantly reduce reaction times compared to batch processes. ncl.ac.uk For example, a reaction that takes 24 hours in batch can be completed in as little as 80 minutes in a flow system. ncl.ac.ukncl.ac.uk

Future research in this area will likely focus on the development of fully automated and integrated flow systems for the synthesis and in-line application of this compound. This could involve the use of packed-bed reactors with immobilized reagents or catalysts to further enhance reaction efficiency and simplify product purification.

Applications in Bio-orthogonal Chemistry and Chemical Biology (excluding human/clinical trials)

The unique reactivity and stability of hypervalent iodine compounds, including this compound, make them promising reagents for applications in bio-orthogonal chemistry and chemical biology. researchgate.netnih.gov These reagents exhibit low toxicity and high functional group tolerance, allowing for the selective modification of biomolecules in complex biological environments. researchgate.netnih.gov

One emerging application is the use of hypervalent iodine reagents for peptide and protein functionalization. researchgate.net For example, ethynylbenziodoxolones (EBXs) have been used for the selective modification of tyrosine and cysteine residues in peptides and proteins under biocompatible conditions. researchgate.netnih.gov The resulting bioconjugates are stable and can be further functionalized using orthogonal chemical reactions. nih.gov

While direct applications of this compound in this context are still being explored, its ability to act as an arylating agent opens up possibilities for the development of novel bioconjugation strategies. For example, it could be used to introduce specific aryl groups onto biomolecules to probe biological processes or to develop new therapeutic agents.

Future research will likely focus on designing and synthesizing novel diaryliodonium salts with tailored reactivity and selectivity for specific amino acid residues. The development of water-soluble and cell-permeable diaryliodonium reagents will also be crucial for their application in living systems.

Exploration of Sustainable and Renewable Synthetic Pathways

The development of sustainable and renewable synthetic pathways for this compound is a key area of research aimed at improving the environmental footprint of its production. nsf.govingentaconnect.com Traditional methods for the synthesis of diaryliodonium salts often rely on the use of stoichiometric amounts of heavy metal oxidants and hazardous solvents, which generate significant chemical waste. nsf.gov

Recent efforts have focused on the development of one-pot syntheses that utilize more environmentally benign reagents and solvents. rsc.org For example, two one-pot routes to diaryliodonium triflates have been developed using the sustainable solvent ethyl acetate (B1210297), circumventing the need for more hazardous solvents. rsc.org Another approach involves the use of Oxone, an inexpensive and versatile oxidant, in the presence of sulfuric acid. beilstein-journals.org This method has a broad substrate scope and can be used to prepare both symmetrical and unsymmetrical diaryliodonium salts. beilstein-journals.org

Furthermore, there is a growing interest in developing catalytic systems that utilize hypervalent iodine reagents, thereby reducing the amount of waste generated. ingentaconnect.comeurekaselect.com This involves the in-situ regeneration of the hypervalent iodine species using a terminal oxidant. Electrochemical methods are also being explored as a sustainable alternative for the synthesis of hypervalent iodine compounds. nsf.gov

Future research will continue to focus on the development of greener and more atom-economical methods for the synthesis of this compound. This will include the exploration of novel, non-toxic oxidants, the use of renewable starting materials, and the development of efficient catalytic cycles.

Advanced Material Applications Beyond Traditional Polymerization

While diaryliodonium salts are well-known as photoinitiators for cationic polymerization, recent research has unveiled their potential in more advanced material applications. rsc.orgrsc.org One such application is their use in metal-free mechanoredox free-radical polymerizations. rsc.orgrsc.org In this process, mechanical force, such as that generated by ultrasonic irradiation or ball milling, is used to induce the formation of radicals from diaryliodonium salts, which then initiate polymerization. rsc.orgrsc.org This method offers an alternative to traditional thermal and photochemical initiation methods and provides a new level of control over the polymerization process. rsc.orgrsc.org

The use of this compound in this context could lead to the development of novel polymers with tailored properties. For example, mechanoredox polymerization could be used to create force-responsive materials that change their properties in response to mechanical stress. rsc.org

Diaryliodonium salts can also be used to modify the surfaces of materials, creating opportunities for the development of composites and functional coatings. rsc.org Their ability to generate aryl radicals upon stimulation makes them suitable for grafting polymers onto surfaces, thereby altering their chemical and physical properties.

Future research in this area will likely explore the full potential of diaryliodonium salts in the design and synthesis of advanced materials. This could include their use in the fabrication of stimuli-responsive polymers, self-healing materials, and novel composites with enhanced mechanical and electronic properties.

Design of Structurally Modified Diaryl-λ³-iodane Derivatives for Enhanced Reactivity and Selectivity

The design and synthesis of structurally modified diaryl-λ³-iodane derivatives offer a powerful strategy for enhancing their reactivity and selectivity in arylation reactions. nih.govresearchgate.net The reactivity of diaryliodonium salts is influenced by both electronic and steric factors, and by systematically modifying the structure of the aryl groups, it is possible to fine-tune their properties for specific applications. ncl.ac.ukpdx.edu

For example, introducing electron-withdrawing groups on one of the aryl rings can increase the electrophilicity of the iodine center, making the salt more reactive. ncl.ac.uk Conversely, the introduction of bulky substituents can influence the regioselectivity of the arylation reaction, a phenomenon known as the "ortho-effect". ncl.ac.ukdiva-portal.org

Unsymmetrical diaryliodonium salts, where the two aryl groups are different, are particularly interesting as they allow for the selective transfer of one aryl group over the other. nih.gov This is crucial for applications where a valuable or complex aryl group needs to be transferred with high efficiency. nih.gov The choice of the "dummy" or non-transferable aryl group is critical for achieving high selectivity. nih.gov

Future research in this area will focus on the rational design of novel diaryliodonium salts with tailored properties. This will involve a combination of synthetic chemistry and computational studies to predict and understand the effects of structural modifications on reactivity and selectivity. The development of new synthetic methods for accessing a wider range of functionalized diaryliodonium salts will also be a key area of investigation. nih.gov

Q & A